5-iodo-N-(4-methoxyphenyl)furan-2-carboxamide
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Overview
Description
5-iodo-N-(4-methoxyphenyl)furan-2-carboxamide is a chemical compound with the molecular formula C12H10INO3 and a molecular weight of 343.12 g/mol . This compound features a furan ring substituted with an iodine atom and a carboxamide group, as well as a methoxyphenyl group attached to the nitrogen atom of the carboxamide.
Mechanism of Action
Target of Action
Furan derivatives, in general, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas , suggesting that they may interact with multiple targets.
Mode of Action
Furan-containing compounds are known for their remarkable therapeutic efficacy . The interaction of these compounds with their targets often results in significant changes, leading to their therapeutic effects .
Biochemical Pathways
Furan derivatives are known to impact a variety of pathways due to their broad range of biological and pharmacological properties . These pathways and their downstream effects contribute to the overall therapeutic efficacy of these compounds .
Result of Action
Furan derivatives are known to exhibit a wide range of therapeutic advantages, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer effects .
Preparation Methods
The synthesis of 5-iodo-N-(4-methoxyphenyl)furan-2-carboxamide typically involves the iodination of a furan derivative followed by the formation of the carboxamide. One common synthetic route includes the reaction of 5-iodofuran-2-carboxylic acid with 4-methoxyaniline under appropriate conditions to form the desired carboxamide . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of catalysts and controlled reaction environments to ensure high yield and purity.
Chemical Reactions Analysis
5-iodo-N-(4-methoxyphenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The furan ring and the carboxamide group can participate in oxidation and reduction reactions, respectively.
Coupling Reactions: The compound can be involved in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-iodo-N-(4-methoxyphenyl)furan-2-carboxamide has various applications in scientific research, particularly in the fields of chemistry and biology. It can be used as a building block for the synthesis of more complex molecules and as a probe in biochemical studies to investigate molecular interactions and pathways . In medicinal chemistry, it may serve as a lead compound for the development of new therapeutic agents.
Comparison with Similar Compounds
Similar compounds to 5-iodo-N-(4-methoxyphenyl)furan-2-carboxamide include other furan derivatives and carboxamides with different substituents. For example:
5-bromo-N-(4-methoxyphenyl)furan-2-carboxamide: Similar structure but with a bromine atom instead of iodine.
5-iodo-N-(4-hydroxyphenyl)furan-2-carboxamide: Similar structure but with a hydroxy group instead of a methoxy group.
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
5-iodo-N-(4-methoxyphenyl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10INO3/c1-16-9-4-2-8(3-5-9)14-12(15)10-6-7-11(13)17-10/h2-7H,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHGKTHGPOVQEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10INO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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